molecular formula C11H14ClNO3 B13517132 Ethyl (5-chloro-2-methoxyphenyl)glycinate

Ethyl (5-chloro-2-methoxyphenyl)glycinate

Cat. No.: B13517132
M. Wt: 243.68 g/mol
InChI Key: PGNLBKXTMCEBAE-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-methoxyphenyl)glycinate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-chloro-2-methoxyphenyl)glycinate typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-methoxyphenyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-chloro-2-methoxyphenyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (5-chloro-2-methoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to the active site of an enzyme, leading to inhibition of its activity, or interacting with receptor sites to modulate signal transduction pathways.

Comparison with Similar Compounds

Ethyl (5-chloro-2-methoxyphenyl)glycinate can be compared with other similar compounds, such as:

    Ethyl (2-methoxyphenyl)glycinate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Ethyl (5-chloro-2-hydroxyphenyl)glycinate: The presence of a hydroxy group instead of a methoxy group can lead to different chemical properties and applications.

    Ethyl (5-chloro-2-methoxyphenyl)alaninate: Substitution of glycine with alanine can result in variations in its biological activity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-methoxyanilino)acetate

InChI

InChI=1S/C11H14ClNO3/c1-3-16-11(14)7-13-9-6-8(12)4-5-10(9)15-2/h4-6,13H,3,7H2,1-2H3

InChI Key

PGNLBKXTMCEBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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